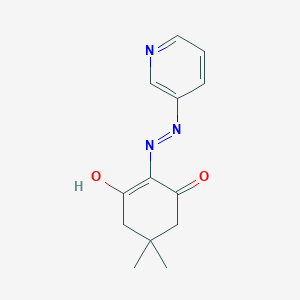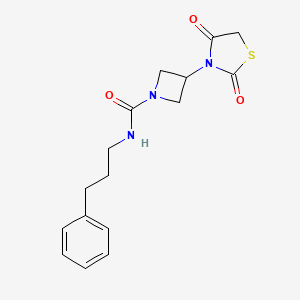
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, also known as DPI-3290, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinedione derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research on compounds structurally related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" often focuses on their pharmacokinetics and metabolism. For example, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlights the importance of understanding how compounds are metabolized and eliminated in the body. This information is crucial for drug development, especially for designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).
Antimicrobial and Antibacterial Activity
Some thiazolidine derivatives, like linezolid, have shown substantial antimicrobial activity against Gram-positive organisms, including those resistant to conventional treatments. This suggests that compounds with thiazolidine or related structures could be explored for their potential in treating bacterial infections, offering a new avenue for antibiotic development (Stalker & Jungbluth, 2003).
Antiviral and Antifungal Applications
The application of polyhexamethylene biguanide in treating Acanthamoeba keratitis highlights the potential of related compounds in antiviral and antifungal treatments. Such studies indicate the broader therapeutic applications of compounds with similar functionalities in treating infections beyond bacterial targets (Larkin, Kilvington, & Dart, 1991).
Antidepressant and Anticonvulsant Effects
Research into benzo[d]thiazol derivatives demonstrates the potential of compounds with similar structural features for treating neurological conditions. These studies explore the effects of such compounds on depressive symptoms and seizure disorders, pointing towards the possibility of developing new treatments for these conditions based on chemical structures related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" (Qing‐Hao Jin et al., 2019).
Propiedades
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-11-23-16(22)19(14)13-9-18(10-13)15(21)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFGAGRJJFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)
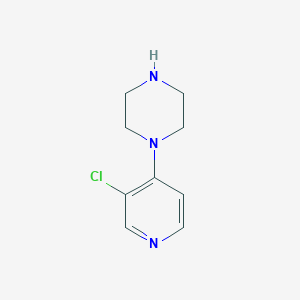
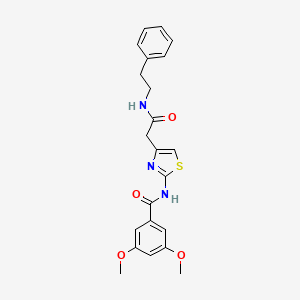
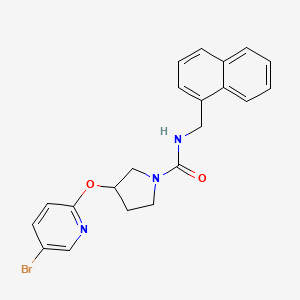
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
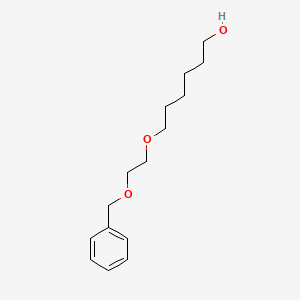

![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)
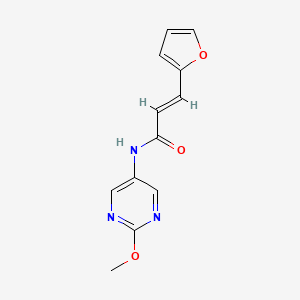
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)

